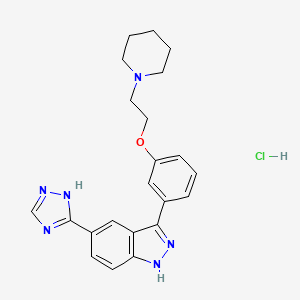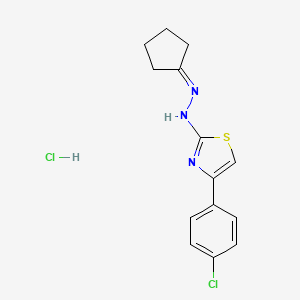
CPTH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPTH2 hydrochloride is a potent inhibitor of histone acetyltransferase (HAT) activity, specifically targeting the Gcn5 protein. Histone acetyltransferases are enzymes that add acetyl groups to specific lysine residues on histone proteins, which can increase the accessibility of chromatin and regulate gene expression . This compound has been identified as a novel molecule with significant inhibitory effects on the growth of certain strains and has shown potential in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPTH2 hydrochloride involves the reaction of 2-thiazolylhydrazone with cyclopentanone in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in controlled laboratory settings. The process involves the careful handling of reagents and solvents to maintain the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
CPTH2 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole ring and the hydrazone moiety .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid, ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various substituted derivatives that retain the core structure of the compound. These derivatives are often studied for their potential biological activities and inhibitory effects on histone acetyltransferases .
Scientific Research Applications
CPTH2 hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
CPTH2 hydrochloride exerts its effects by inhibiting the activity of histone acetyltransferase Gcn5. This inhibition leads to a decrease in the acetylation of histone H3 at specific lysine residues, which in turn affects the accessibility of chromatin and the regulation of gene expression . The compound also induces apoptosis and decreases the invasiveness of certain cancer cell lines by inhibiting the activity of acetyltransferase p300 .
Comparison with Similar Compounds
Similar Compounds
Anacardic Acid: Another histone acetyltransferase inhibitor that targets multiple HATs, including p300 and PCAF.
Garcinol: A natural compound that inhibits the activity of p300 and PCAF, similar to CPTH2 hydrochloride.
Curcumin: Known for its inhibitory effects on histone acetyltransferases and its potential therapeutic applications in cancer treatment.
Uniqueness
This compound is unique in its selective inhibition of the Gcn5 histone acetyltransferase, making it a valuable tool for studying the specific roles of Gcn5 in gene regulation and chromatin accessibility . Its ability to induce apoptosis and decrease the invasiveness of certain cancer cell lines further highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWZAKKCNHATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2653716.png)
![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2653719.png)
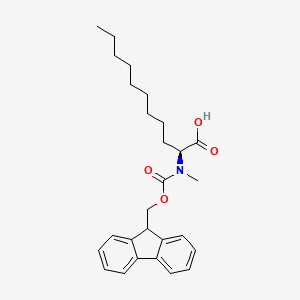
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)
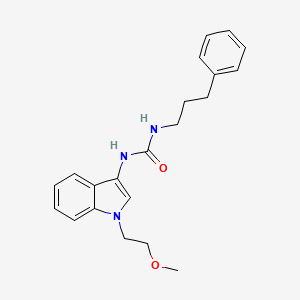
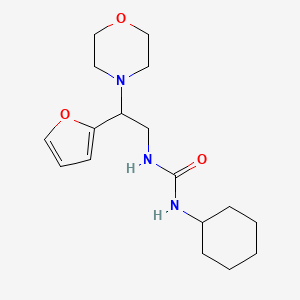
![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide](/img/structure/B2653728.png)
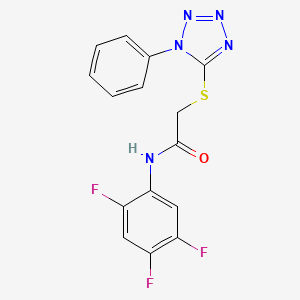
![2-(2-chlorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653730.png)
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)
